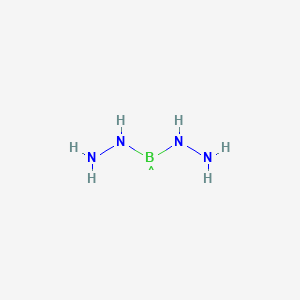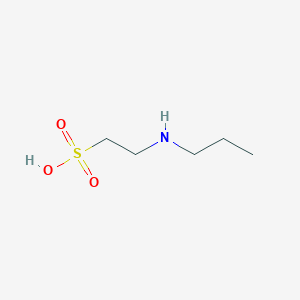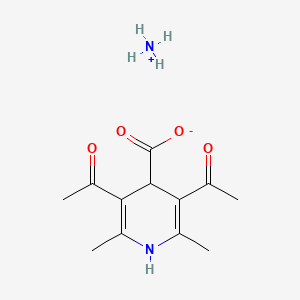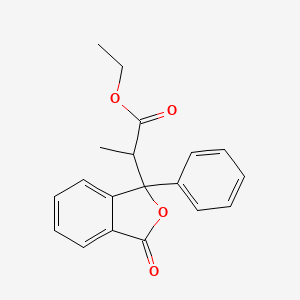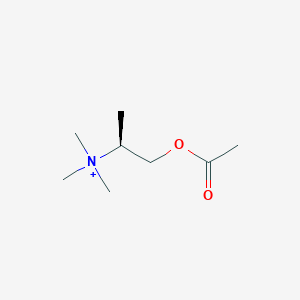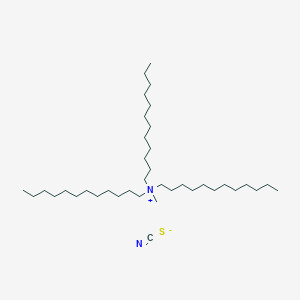
N,N-Didodecyl-N-methyldodecan-1-aminium thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Didodecyl-N-methyldodecan-1-aminium thiocyanate is a chemical compound known for its unique properties and applications. It is a quaternary ammonium compound, which means it contains a positively charged nitrogen atom bonded to four organic groups. This compound is often used in various scientific and industrial applications due to its surfactant properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Didodecyl-N-methyldodecan-1-aminium thiocyanate typically involves the reaction of tridodecylamine with methyl chloride in the presence of a solvent such as acetonitrile. The reaction is carried out at a temperature of 50°C for 24 hours. After the reaction, the product is purified through washing with hexane and distillation to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Didodecyl-N-methyldodecan-1-aminium thiocyanate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The thiocyanate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out in solvents such as water, acetonitrile, or dioxane, depending on the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions can yield compounds with different functional groups replacing the thiocyanate group.
Applications De Recherche Scientifique
N,N-Didodecyl-N-methyldodecan-1-aminium thiocyanate has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: The compound is employed in biological studies to investigate its effects on cell membranes and other biological structures.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and antimicrobial treatments.
Industry: It is used in the formulation of cleaning agents, emulsifiers, and other industrial products.
Mécanisme D'action
The mechanism of action of N,N-Didodecyl-N-methyldodecan-1-aminium thiocyanate involves its interaction with cell membranes and other biological structures. The positively charged ammonium group interacts with negatively charged components of cell membranes, leading to disruption of membrane integrity. This can result in antimicrobial effects and other biological activities. The compound may also interact with specific molecular targets and pathways, although further research is needed to fully elucidate these mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Didodecyl-N-methyldodecan-1-aminium chloride: This compound is similar in structure but contains a chloride ion instead of a thiocyanate group.
N-methyldidodecylamine: Another related compound with similar surfactant properties.
Uniqueness
N,N-Didodecyl-N-methyldodecan-1-aminium thiocyanate is unique due to its specific combination of a quaternary ammonium group and a thiocyanate group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
29710-99-4 |
|---|---|
Formule moléculaire |
C38H78N2S |
Poids moléculaire |
595.1 g/mol |
Nom IUPAC |
tridodecyl(methyl)azanium;thiocyanate |
InChI |
InChI=1S/C37H78N.CHNS/c1-5-8-11-14-17-20-23-26-29-32-35-38(4,36-33-30-27-24-21-18-15-12-9-6-2)37-34-31-28-25-22-19-16-13-10-7-3;2-1-3/h5-37H2,1-4H3;3H/q+1;/p-1 |
Clé InChI |
QLKBWGBKASICHF-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCC[N+](C)(CCCCCCCCCCCC)CCCCCCCCCCCC.C(#N)[S-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


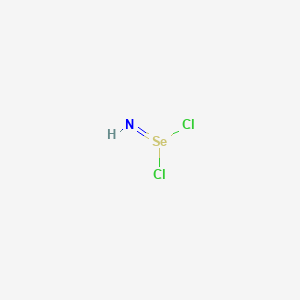
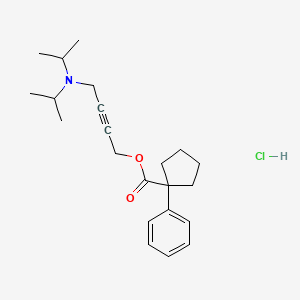
![N-[(1E)-2,2,2-Trichloroethylidene]propanamide](/img/structure/B14691254.png)
![[1,1'-Biphenyl]-4-carboxylic anhydride](/img/structure/B14691261.png)
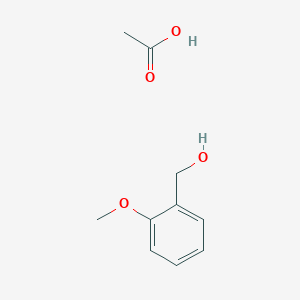
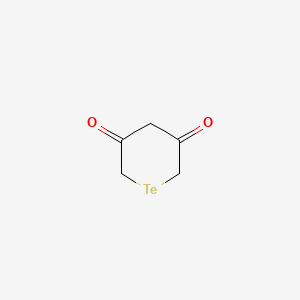
![(1E)-1-(1-ethylbenzo[e][1,3]benzothiazol-2-ylidene)-N-(4-methylphenyl)propan-2-imine](/img/structure/B14691275.png)
